molecular formula C26H22N2O3 B2781924 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1209382-12-6

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2781924
CAS No.: 1209382-12-6
M. Wt: 410.473
InChI Key: IMGUCTUXPLGRDM-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring, an indoline moiety, and a xanthene core. Its molecular formula is C21H18N2O3, and it has a molecular weight of 346.38 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the indoline and xanthene intermediates. One common synthetic route includes the following steps:

    Formation of the Indoline Intermediate: The indoline intermediate can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Cyclopropanecarbonylation: The indoline intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine, to form the cyclopropanecarbonyl indoline derivative.

    Xanthene Coupling: The final step involves coupling the cyclopropanecarbonyl indoline derivative with a xanthene derivative, such as 9H-xanthene-9-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indoline or xanthene moieties are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide
  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide

Uniqueness

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide is unique due to its specific combination of structural features, including the cyclopropane ring, indoline moiety, and xanthene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c29-25(24-19-5-1-3-7-22(19)31-23-8-4-2-6-20(23)24)27-18-12-11-16-13-14-28(21(16)15-18)26(30)17-9-10-17/h1-8,11-12,15,17,24H,9-10,13-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGUCTUXPLGRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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